3-[(4-benzamidophenyl)sulfamoyl]-4-methyl-N-phenylbenzamide
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Overview
Description
3-[(4-benzamidophenyl)sulfamoyl]-4-methyl-N-phenylbenzamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-benzamidophenyl)sulfamoyl]-4-methyl-N-phenylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzamide to form 4-methyl-N-(4-aminobenzoyl)benzamide. The final step involves the reaction of this intermediate with phenylsulfonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-benzamidophenyl)sulfamoyl]-4-methyl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-[(4-benzamidophenyl)sulfamoyl]-4-methyl-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antimicrobial agent and its role in drug development.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-[(4-benzamidophenyl)sulfamoyl]-4-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The sulfamoyl group plays a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-sulfamoylbenzoic acid
- N-phenylsulfonamide
- 4-methylbenzoic acid
Uniqueness
3-[(4-benzamidophenyl)sulfamoyl]-4-methyl-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike other sulfonamides, this compound features a benzamide group that enhances its binding affinity to certain enzymes, making it a promising candidate for drug development and other applications.
Properties
IUPAC Name |
3-[(4-benzamidophenyl)sulfamoyl]-4-methyl-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-19-12-13-21(27(32)28-22-10-6-3-7-11-22)18-25(19)35(33,34)30-24-16-14-23(15-17-24)29-26(31)20-8-4-2-5-9-20/h2-18,30H,1H3,(H,28,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLSEWNLVVAPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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